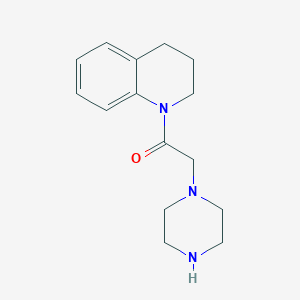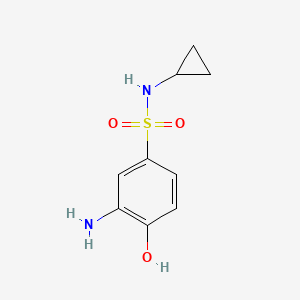![molecular formula C11H7N7 B1372620 7-Amino-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 122484-56-4](/img/structure/B1372620.png)
7-Amino-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Descripción general
Descripción
7-Amino-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a useful research compound. Its molecular formula is C11H7N7 and its molecular weight is 237.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis
The molecule 7-Amino-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile and its derivatives have been a subject of research due to their potential therapeutic applications. One study detailed an efficient microwave-assisted synthesis of similar triazolopyrimidine derivatives, highlighting their promising anticonvulsant properties. This method presents a green, efficient, and high-yield approach to synthesizing these compounds (Divate & Dhongade-Desai, 2014).
Regioselective Synthesis
Another study demonstrated a regioselective on-water synthesis of triazolopyrimidine derivatives, emphasizing the environmentally friendly nature of the process. This research presented a methodology that uses water as a solvent, ensuring short reaction times and broad substrate scope, while yielding high-quality products (Gol, Khatri, & Barot, 2019).
Three-Component Synthesis
Additionally, the molecule's derivatives were synthesized using a three-component condensation method, showcasing a simple and convenient approach for the creation of new compounds. These synthesized derivatives were characterized using various spectroscopic techniques, highlighting the versatility of the molecule in synthesizing diverse derivatives (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010).
Antimicrobial Properties
The derivatives of this molecule have also been studied for their antimicrobial properties. A particular study synthesized a series of compounds and screened them for antimicrobial activity, indicating the potential of these derivatives in medicinal applications (Suresh, Lavanya, & Rao, 2016).
Mecanismo De Acción
Target of Action
The compound 7-Amino-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a part of the 1,2,4-triazolo[1,5-a]pyridine family . This family of compounds is known to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and signal transduction .
Mode of Action
Compounds in the 1,2,4-triazolo[1,5-a]pyridine family generally interact with their targets through a series of biochemical reactions . For instance, they can inhibit the enzymatic activity of their targets, leading to changes in downstream signaling pathways .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those associated with its targets. For example, inhibition of JAK1 and JAK2 can affect the JAK-STAT signaling pathway, which is involved in various cellular processes, including cell growth, differentiation, and immune response .
Result of Action
The result of the compound’s action would depend on its specific targets and the pathways it affects. For instance, if it acts as an inhibitor of JAK1 and JAK2, it could potentially suppress the JAK-STAT signaling pathway, leading to effects on cell growth and immune response .
Análisis Bioquímico
Biochemical Properties
7-Amino-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit enzymes such as Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are involved in cytokine signaling pathways . By inhibiting these enzymes, this compound can modulate immune responses and inflammation. Additionally, this compound interacts with proteins involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs), thereby influencing cell proliferation and apoptosis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, including the JAK-STAT pathway, which is critical for transmitting information from extracellular signals to the cell nucleus . By modulating this pathway, this compound can affect gene expression and cellular metabolism. Furthermore, this compound has been shown to induce apoptosis in cancer cells by disrupting the balance between pro-apoptotic and anti-apoptotic proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the ATP-binding site of JAK1 and JAK2, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, ultimately leading to the suppression of cytokine signaling. Additionally, this compound can induce changes in gene expression by modulating transcription factors involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under various conditions, making it suitable for long-term studies Long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to modulate immune responses and reduce inflammation without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization . Additionally, binding proteins such as albumin can affect the distribution of this compound in the bloodstream, impacting its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, influencing its biological effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Propiedades
IUPAC Name |
7-amino-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N7/c12-4-8-6-15-11-16-10(17-18(11)9(8)13)7-2-1-3-14-5-7/h1-3,5-6H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKPZZKJNSCWLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C(=C(C=NC3=N2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one](/img/structure/B1372540.png)




![4-[Butyl(ethyl)amino]benzoic acid](/img/structure/B1372548.png)

![{2-[(3-Bromophenyl)amino]ethyl}diethylamine](/img/structure/B1372551.png)
![[(3,4-Dichlorophenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine](/img/structure/B1372553.png)
![2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid](/img/structure/B1372556.png)

![5-{[(3-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1372560.png)
